molecular formula C21H25FN2O4 B3458195 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B3458195
M. Wt: 388.4 g/mol
InChI Key: DTCJWUGDBXTGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFB-TMBP, is a novel compound that has shown promising results in scientific research applications.

Mechanism of Action

1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine also acts as an antagonist at the serotonin 5-HT2A receptor, which is thought to be involved in the hallucinogenic effects of some drugs.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a dose-dependent effect on the release of dopamine and serotonin in the brain. It has also been shown to increase the expression of the brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has shown promising results in preclinical studies as a potential treatment for depression and schizophrenia. However, further research is needed to determine its efficacy and safety in humans. 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a short half-life and may require multiple doses per day for therapeutic effect.

Future Directions

There are several potential future directions for 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine research. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Another direction is to explore the use of 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the long-term safety and efficacy of 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential as an antipsychotic and antidepressant agent. It has also been investigated for its ability to modulate the dopamine and serotonin receptors in the brain. Studies have shown that 1-(3-fluorobenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a high affinity for the dopamine D2 and serotonin 5-HT1A receptors, which are known to play a role in the regulation of mood and behavior.

properties

IUPAC Name

(3-fluorophenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-18-11-15(12-19(27-2)20(18)28-3)14-23-7-9-24(10-8-23)21(25)16-5-4-6-17(22)13-16/h4-6,11-13H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCJWUGDBXTGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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